molecular formula C30H24ClN3OS B12583745 N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide CAS No. 303162-92-7

N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide

Cat. No.: B12583745
CAS No.: 303162-92-7
M. Wt: 510.0 g/mol
InChI Key: KVTYKCVWVWIOSK-UHFFFAOYSA-N
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Description

N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with pyridine and phenylpropanamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .

Properties

CAS No.

303162-92-7

Molecular Formula

C30H24ClN3OS

Molecular Weight

510.0 g/mol

IUPAC Name

N-[4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C30H24ClN3OS/c1-20-8-7-11-22(18-20)28-29(36-30(34-28)24-12-5-6-13-25(24)31)23-16-17-32-26(19-23)33-27(35)15-14-21-9-3-2-4-10-21/h2-13,16-19H,14-15H2,1H3,(H,32,33,35)

InChI Key

KVTYKCVWVWIOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NC(=O)CCC5=CC=CC=C5

Origin of Product

United States

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